Bienvenue dans la boutique en ligne BenchChem!

FAPI-2

Oncology PET Imaging Pharmacokinetics

FAPI-2 (CAS 2370952-98-8) is the quinoline-based FAP ligand for 68Ga-FAPI-2 PET tracer synthesis. Its signature 75% tumor washout (1→3 h p.i.) enables early imaging from 10–20 min post-injection, maximizing scanner throughput. Versus FDG, it delivers near-identical tumor SUVmax (~7.37) with ~34-fold lower brain and ~1.6-fold lower liver background—superior TBR for lesions near high-physiologic-uptake organs. The dimeric DOTA-2P(FAPI)2 variant doubles tumor uptake for theranostic pairing (177Lu/225Ac). Use as the benchmark reference for pharmacokinetic modeling of next-generation FAP-targeting agents.

Molecular Formula C40H56N10O10
Molecular Weight 836.9 g/mol
CAS No. 2370952-98-8
Cat. No. B3349772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAPI-2
CAS2370952-98-8
Molecular FormulaC40H56N10O10
Molecular Weight836.9 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N
InChIInChI=1S/C40H56N10O10/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58)/t30-/m0/s1
InChIKeyCRWOFMLXEOYIEP-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAPI-2 (CAS 2370952-98-8) as a Quinoline-Based Fibroblast Activation Protein Inhibitor: Core Properties and Research-Grade Procurement


FAPI-2 (CAS 2370952-98-8) is a quinoline-based small-molecule ligand designed to selectively bind and inhibit fibroblast activation protein (FAP), a type II transmembrane serine protease overexpressed in cancer-associated fibroblasts (CAFs) of the tumor microenvironment [1]. It serves as a precursor for the synthesis of the PET tracer 68Ga-FAPI-2, enabling non-invasive imaging of FAP-positive malignancies [2]. FAPI-2 demonstrates rapid renal clearance and a favorable biodistribution profile, with a molecular weight of 836.93 g/mol and the molecular formula C40H56N10O10 . Its development laid the groundwork for subsequent FAPI variants optimized for both diagnostic imaging and targeted radionuclide therapy.

Why FAPI-2 Cannot Be Substituted by Other FAPI Analogs in Research and Development Pipelines


Interchanging FAPI-2 with other quinoline-based FAP inhibitors (e.g., FAPI-04, FAPI-46, FAPI-74) is not straightforward due to significant differences in their pharmacokinetic profiles, tumor retention kinetics, and optimal imaging time windows. While all members of the FAPI family target the same protein, their distinct molecular structures—particularly the dimeric versus monomeric design and variations in linker chemistry—result in quantifiable differences in tumor uptake, background clearance rates, and overall tumor-to-background ratios [1]. For instance, FAPI-2 exhibits a rapid tumor washout (75% decrease in uptake between 1h and 3h post-injection), whereas FAPI-04 demonstrates prolonged retention (only 25% washout), directly impacting protocol design for early versus delayed imaging [2]. Furthermore, the dimeric variant of FAPI-2 (e.g., 68Ga-DOTA-2P(FAPI)2) shows approximately two-fold higher tumor uptake compared to the monomeric FAPI-46, underscoring that even subtle structural modifications can drastically alter performance [3]. Consequently, substituting one FAPI analog for another without validating the specific performance parameters for a given application can lead to suboptimal image quality, inaccurate biodistribution data, or failure in theranostic pairing.

Quantitative Differentiation of FAPI-2 from Closest Analogs: A Head-to-Head Evidence-Based Comparison


FAPI-2 vs. FAPI-04: Divergent Tumor Washout Kinetics Dictate Optimal Imaging Windows

In a direct head-to-head comparison of 68Ga-labeled FAPI-2 and FAPI-04 in cancer patients, FAPI-2 exhibited a significantly faster tumor washout rate. Specifically, tumor uptake decreased by 75% between 1 hour and 3 hours post-injection for 68Ga-FAPI-2, whereas 68Ga-FAPI-04 showed a much slower washout of only 25% over the same interval [1]. At the 1-hour time point, both tracers provided equivalent tumor-to-background ratios [1].

Oncology PET Imaging Pharmacokinetics

FAPI-2 vs. 18F-FDG: Comparable Tumor Uptake with Superior Background Clearance

In an intra-individual comparison, 68Ga-FAPI-2 demonstrated tumor uptake (average SUVmax 7.37) nearly identical to that of the clinical standard 18F-FDG (average SUVmax 7.41), with the difference being not statistically significant [1]. Critically, 68Ga-FAPI-2 exhibited significantly lower background uptake in several key organs: brain (SUV 0.32 vs. 11.01), liver (SUV 1.69 vs. 2.77), and oral/pharyngeal mucosa (SUV 2.57 vs. 4.88) [1].

Oncology PET Imaging Biodistribution

FAPI-2 Dimer (68Ga-DOTA-2P(FAPI)2) vs. FAPI-46 Monomer: Enhanced Tumor Uptake for Theranostic Applications

In a preclinical patient-derived xenograft (PDX) model, the FAPI-2-based dimeric tracer 68Ga-DOTA-2P(FAPI)2 demonstrated approximately two-fold higher tumor uptake compared to the monomeric 68Ga-FAPI-46 [1]. This finding was corroborated in a pilot clinical study of three cancer patients, where the intratumoral SUVmax for the dimer ranged from 8.1 to 39.0, compared to 1.7 to 24.0 for 68Ga-FAPI-46 (P < 0.001) [1].

Theranostics Molecular Imaging Radiopharmacy

FAPI-2 vs. FAPI-04: Equivalent Radiation Dosimetry with Distinct Kinetic Profiles

Preliminary dosimetry estimates indicate that an examination with 200 MBq of 68Ga-FAPI-2 or 68Ga-FAPI-4 results in an equivalent effective dose of approximately 3-4 mSv, which is comparable to other standard PET tracers like 18F-FDG and 68Ga-PSMA-11 [1]. This is based on biodistribution data collected at 0.2h, 1h, and 3h post-injection in two patients [1]. While the overall radiation exposure is similar between the two FAPI variants, their distinct kinetic profiles (as described in the first evidence item) dictate different optimal imaging protocols.

Dosimetry Radiopharmacy Nuclear Medicine

Optimal Research and Industrial Applications for FAPI-2 Based on Quantifiable Performance Metrics


Early-Time-Point PET Imaging for High-Throughput Clinical Workflows

Due to its rapid tumor uptake and fast clearance from background tissues (75% washout between 1h and 3h p.i.) [1], 68Ga-FAPI-2 is uniquely suited for early-time-point PET imaging protocols. Image acquisition can be initiated as early as 10-20 minutes post-injection, significantly reducing patient wait times and increasing scanner throughput. This contrasts with FAPI-04, which requires longer intervals for optimal contrast due to its slower washout [1]. This property is particularly valuable in high-volume nuclear medicine departments or for multi-center clinical trials where logistical efficiency is paramount.

Theranostic Pairing via Dimeric FAPI-2 Scaffolds for Targeted Radionuclide Therapy

The dimeric construct of FAPI-2 (e.g., DOTA-2P(FAPI)2) demonstrates approximately two-fold higher tumor uptake and prolonged retention compared to monomeric analogs like FAPI-46 [2]. This enhanced accumulation makes it a compelling lead scaffold for developing theranostic pairs. The same dimeric molecule can be labeled with 68Ga for diagnostic PET imaging and subsequently with therapeutic radionuclides such as 177Lu or 225Ac for targeted radioligand therapy [2]. Preclinical and pilot clinical data confirm that this approach results in significantly higher intratumoral SUVmax and, by extension, a higher delivered radiation dose to the tumor [2].

Imaging of Cancers with High Physiological FDG Uptake in Adjacent Organs

68Ga-FAPI-2 offers a distinct advantage in imaging malignancies located in or near organs with high physiological 18F-FDG uptake. Quantitatively, it provides nearly identical tumor SUVmax to FDG (7.37 vs. 7.41) while exhibiting significantly lower background signal in the brain (~34-fold), liver (~1.6-fold), and oral mucosa (~1.9-fold) [3]. This superior tumor-to-background ratio enhances lesion detectability and delineation in challenging anatomical regions, making 68Ga-FAPI-2 a valuable alternative or adjunct to FDG-PET for cancers such as hepatocellular carcinoma, brain tumors, and head and neck cancers [3].

Pharmacokinetic Modeling and Novel Tracer Development

The well-characterized and rapid washout kinetics of FAPI-2 (75% decrease in tumor uptake from 1h to 3h) [3] make it an ideal reference compound for pharmacokinetic modeling studies and for benchmarking next-generation FAP-targeting agents. Its rapid clearance profile serves as a baseline for evaluating modifications intended to prolong tumor retention (e.g., for therapy) or further reduce background uptake. Researchers developing novel FAPI derivatives can use FAPI-2 as a standardized control to quantify the impact of structural changes on biodistribution and clearance rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for FAPI-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.